molecular formula C8H14O2S B8307371 S-((Tetrahydro-2H-pyran-4-yl)methyl) ethanethioate

S-((Tetrahydro-2H-pyran-4-yl)methyl) ethanethioate

Cat. No.: B8307371
M. Wt: 174.26 g/mol
InChI Key: CWWYVMQGIKQERT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-((Tetrahydro-2H-pyran-4-yl)methyl) ethanethioate: is an organic compound with the molecular formula C8H14O2S It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-((Tetrahydro-2H-pyran-4-yl)methyl) ethanethioate typically involves the reaction of tetrahydropyran derivatives with ethanethioate. One common method includes the use of tetrahydropyran-4-methanol as a starting material. The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: S-((Tetrahydro-2H-pyran-4-yl)methyl) ethanethioate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Chemistry: In chemistry, S-((Tetrahydro-2H-pyran-4-yl)methyl) ethanethioate is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific molecular pathways .

Industry: In industry, this compound is used in the production of various chemicals and materials. It is also used in the formulation of certain products, such as coatings and adhesives .

Mechanism of Action

The mechanism of action of S-((Tetrahydro-2H-pyran-4-yl)methyl) ethanethioate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Uniqueness: S-((Tetrahydro-2H-pyran-4-yl)methyl) ethanethioate is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in research and industry .

Properties

Molecular Formula

C8H14O2S

Molecular Weight

174.26 g/mol

IUPAC Name

S-(oxan-4-ylmethyl) ethanethioate

InChI

InChI=1S/C8H14O2S/c1-7(9)11-6-8-2-4-10-5-3-8/h8H,2-6H2,1H3

InChI Key

CWWYVMQGIKQERT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC1CCOCC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 224 g (0.83 mol) of toluene-4-sulfonic acid tetrahydro-pyran-4-ylmethyl ester in methyl isobutylketone (1.6 L) are added 189 g (1.66 mol) of potassium thioacetate. The beige suspension is stirred at 70° C. for 4.5 h. The reaction mixture is cooled to room temperature and water (1.8 L) is added. The organic layer is washed with 10% aqueous K2CO3 solution (1.8 L) and water (1 L). The organic layer is filtered through Celite® (20 g), activated charcoal (20 g) and Na2SO4 (20 g) and the filtrate is concentrated under reduced pressure. The residual oil is azeotroped with methylcyclohexane (200 mL) and n-heptanes (250 mL) to afford 138 g of thioacetic acid S-(tetrahydro-pyran-4-ylmethyl)ester as a yellow-orange oil (CAUTION: Stench!). Yield: 96%; ES-MS: m/z 175 [M+H]; 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.23-1.40 (2H, m), 1.59-1.78 (3H, m), 2.33 (3H, d, J=4.16 Hz), 2.82 (2H, dd, J=6.24, 3.79 Hz), 3.27-3.39 (2H, m), 3.88-4.02 (2H, m)
Quantity
224 g
Type
reactant
Reaction Step One
Name
potassium thioacetate
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189 g
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reactant
Reaction Step One
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1.6 L
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solvent
Reaction Step One
Name
Quantity
1.8 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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